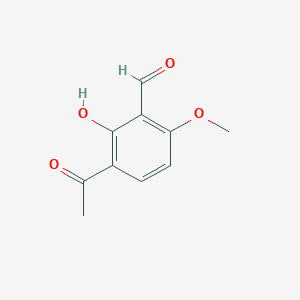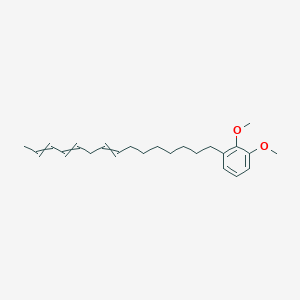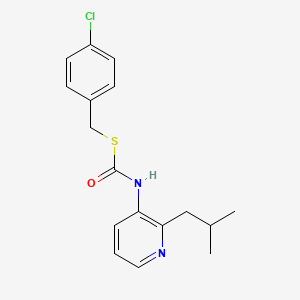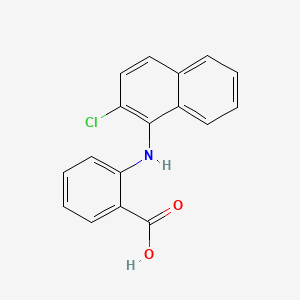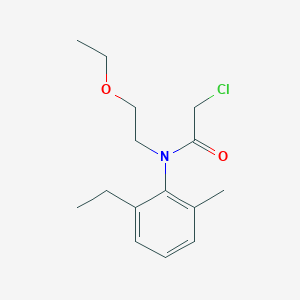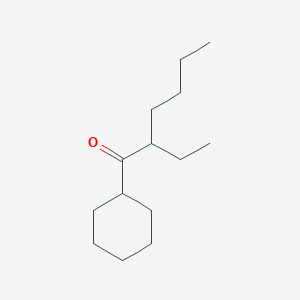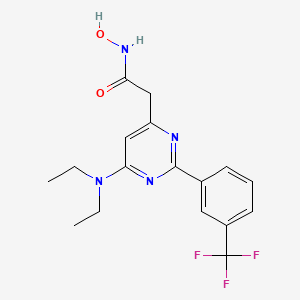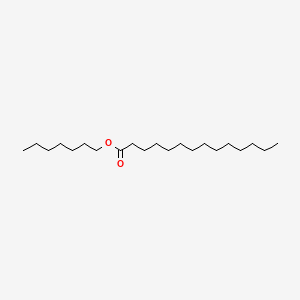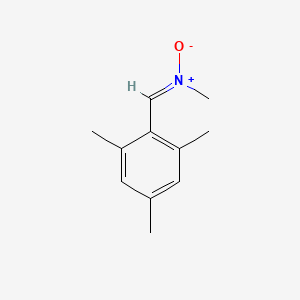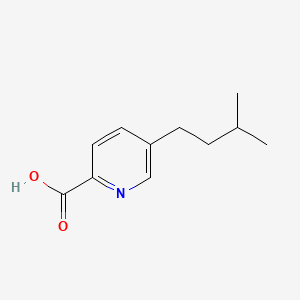
4-Methyl-1-octadecylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-octadecylpyridin-1-ium bromide is a quaternary ammonium compound belonging to the pyridinium family. It is a white crystalline solid with the molecular formula C24H42BrN. This compound is known for its amphiphilic nature and surfactant properties, making it useful in various scientific disciplines, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with 1-bromooctadecane under reflux conditions in an appropriate solvent such as acetonitrile. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-octadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as metal-free N-alkyl pyridinium salts are used under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent is commonly used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile with bases like potassium carbonate.
Major Products
Oxidation: The major products include oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-octadecylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-Methyl-1-octadecylpyridin-1-ium bromide primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is exploited in various applications, including antimicrobial formulations and cell lysis buffers .
Comparison with Similar Compounds
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.
1-Octadecylpyridin-1-ium bromide: Lacks the methyl group at the 4-position, affecting its reactivity and surfactant properties.
Uniqueness
4-Methyl-1-octadecylpyridin-1-ium bromide is unique due to the presence of the methyl group at the 4-position, which enhances its lipophilicity and surfactant properties compared to similar compounds. This structural feature makes it more effective in applications requiring strong amphiphilic characteristics.
Properties
CAS No. |
38325-98-3 |
|---|---|
Molecular Formula |
C24H44BrN |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-methyl-1-octadecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZZIRYYZPPBWRGH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




